Physicochemical properties of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
Physicochemical properties of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate
Abstract
Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a Boc-protected piperidine ring linked to a brominated pyridine moiety, makes it a versatile intermediate for the synthesis of complex, biologically active molecules, including kinase inhibitors and central nervous system (CNS) targeted agents.[1] This guide provides a comprehensive technical overview of its core physicochemical properties. We delve into the experimental methodologies and underlying scientific principles for determining its molecular characteristics, solubility, lipophilicity, and spectral identity. This document is intended for researchers, synthetic chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights for the effective handling, analysis, and application of this compound.
Molecular Identity and Core Descriptors
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural attributes of Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate—namely the bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group, the flexible piperidine core, and the electron-deficient bromopyridine ring—govern its physical behavior, reactivity, and analytical profile.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate | - |
| CAS Number | 2697163-09-8 (for d9 variant) | [2] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | Calculated |
| Molecular Weight | 341.24 g/mol | Calculated |
| Canonical SMILES | C1CC(CCN1C(=O)OC(C)(C)C)C2=NC=C(C=C2)Br | - |
Note: The CAS number for the non-deuterated form was not explicitly found in the provided search results; the number for a deuterated analog is provided for reference.
Fundamental Physicochemical Properties
The physicochemical profile of a compound is critical for predicting its behavior in both chemical reactions and biological systems. Properties such as melting point, solubility, and lipophilicity are gatekeepers for a molecule's journey from a laboratory flask to a potential therapeutic agent.
Physical State and Melting Point
Expert Insight: The melting point is a primary indicator of a compound's purity and lattice energy. A sharp, well-defined melting range typically signifies high purity, while a broad or depressed range can indicate the presence of impurities. For related structures like tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate, the appearance is a "White to yellow Powder" with a melting point of 83-87 °C.[3] It is reasonable to expect a similar solid appearance for the target compound.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
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Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Causality Behind the Method: DSC is preferred over traditional melting point apparatus for its high precision and ability to detect other thermal events, such as polymorphic transitions. The inert atmosphere prevents oxidative degradation of the sample during heating.
Solubility
Expert Insight: Solubility dictates the compound's utility in various synthetic conditions and is a critical determinant of its absorption and distribution in vivo. While data for the exact target molecule is sparse, the analogous piperazine compound is described as soluble in water.[3] However, the replacement of a polar N-H group in the piperazine ring with a C-H group in the piperidine ring is expected to increase lipophilicity and potentially decrease aqueous solubility. The compound is anticipated to show good solubility in common organic solvents like dichloromethane, ethanol, and acetone.[4]
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method (OECD 105)
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System Preparation: Prepare saturated solutions of the compound in various media (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).
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Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases via centrifugation or filtration.
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Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV.
Causality Behind the Method: This method measures the true thermodynamic equilibrium solubility, which is the most relevant value for biopharmaceutical assessment. Allowing 24-48 hours ensures that the dissolution process has reached a plateau.
Lipophilicity (LogP)
Expert Insight: Lipophilicity, commonly expressed as the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It heavily influences membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties. The predicted XLogP3 for the similar piperazine-containing molecule is 2.7, suggesting moderate lipophilicity.[3] The target piperidine analog is expected to have a slightly higher LogP.
Experimental Protocol: HPLC-Based Determination of LogP
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System Setup: Use a reverse-phase HPLC system with a C18 column.
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Mobile Phase: Prepare a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., methanol) and an aqueous buffer.
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Calibration: Inject a set of standard compounds with known LogP values and record their retention times (tR) for each mobile phase composition.
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Sample Analysis: Inject the target compound and record its retention time under the same conditions.
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Calculation: Calculate the capacity factor (k) for each compound. Extrapolate the capacity factor at 100% aqueous mobile phase (log k_w) from the calibration curve. The LogP can then be correlated from the log k_w value.
Causality Behind the Method: This technique leverages the principle that retention in reverse-phase chromatography is driven by the analyte's lipophilicity. It is a high-throughput and reproducible alternative to the traditional shake-flask method, requiring minimal material.
Caption: Relationship between physicochemical properties and their determination methods.
Spectroscopic and Structural Analysis
Confirming the chemical structure and purity requires a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For a closely related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, a full characterization using NMR, MS, and FT-IR was reported, setting a precedent for the analysis of the title compound.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of a molecule. The ¹H NMR spectrum will confirm the presence of all proton environments, from the characteristic singlet of the tert-butyl group to the distinct aromatic signals of the disubstituted pyridine ring. The ¹³C NMR will verify the carbon framework, including the carbonyl carbon of the Boc group.
Predicted ¹H NMR Features:
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~8.5 ppm: A doublet for the proton at position 6 of the pyridine ring.
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~7.8 ppm: A doublet of doublets for the proton at position 4 of the pyridine ring.
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~7.2 ppm: A doublet for the proton at position 3 of the pyridine ring.
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~4.1 ppm: Broad multiplet for the piperidine protons adjacent to the nitrogen of the Boc group.
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~1.8-3.0 ppm: A series of multiplets for the remaining piperidine protons.
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~1.45 ppm: A sharp singlet (9H) for the tert-butyl protons of the Boc group.
Mass Spectrometry (MS)
Expert Insight: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. The presence of bromine is easily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
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Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions (typically protonated molecules, [M+H]⁺).
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Analysis: Analyze the ions using a TOF mass analyzer, which separates them based on their mass-to-charge ratio.
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Data Interpretation: Identify the peak corresponding to the [M+H]⁺ ion (expected m/z ≈ 341.1) and confirm the characteristic bromine isotopic pattern.
Purity Assessment by HPLC
Expert Insight: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules. It separates the main compound from any impurities arising from synthesis or degradation. A well-developed method should yield a sharp, symmetrical peak for the target compound, well-resolved from any other signals.
Sources
- 1. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate [myskinrecipes.com]
- 2. tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate-2,2,3,3,4,5,5,6,6-d9 CAS#: 2697163-09-8 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. tert-Butyl-4-(2-bromoethyl)piperidine-1-carboxylate | 169457-73-2 | FB154454 [biosynth.com]
- 5. tandfonline.com [tandfonline.com]
